1: Fischer L, Haag-Diergarten S, Scharrer E, Lutz TA. Leukotriene and purinergic receptors are involved in the hyperpolarizing effect of glucagon in liver cells. Biochim Biophys Acta. 2005 May 15;1669(1):26-33. PubMed PMID: 15842996.
2: Khojasteh-Bakht SC, Rossulek MI, Fouda HG, Prakash C. Identification of the human cytochrome P450s responsible for the in vitro metabolism of a leukotriene B4 receptor antagonist, CP-195,543. Xenobiotica. 2003 Dec;33(12):1201-10. PubMed PMID: 14742142.
3: Yokomizo T, Kato K, Hagiya H, Izumi T, Shimizu T. Hydroxyeicosanoids bind to and activate the low affinity leukotriene B4 receptor, BLT2. J Biol Chem. 2001 Apr 13;276(15):12454-9. Epub 2001 Jan 18. PubMed PMID: 11278893.
4: Dalvie DK, O'Donnell JP. Metabolism of CP-195,543, a leukotriene B4 receptor antagonist, in the Long-Evans rat and Cynomolgus monkey. Xenobiotica. 1999 Nov;29(11):1123-40. PubMed PMID: 10598747.
5: Caron S. The synthesis of CP-195543, an LTB4 antagonist for the treatment of inflammatory diseases. Curr Opin Drug Discov Devel. 1999 Nov;2(6):550-6. PubMed PMID: 19649826.
6: Reiter LA, Koch K, Piscopio AD, Showell HJ, Alpert R, Biggers MS, Chambers RJ, Conklyn MJ, Cooper K, Cortina SR, Dibrino JN, Dominy BW, Farrell CA, Hingorani GP, Martinelli GJ, Ramchandani M, Wright KF. trans-3-Benzyl-4-hydroxy-7-chromanylbenzoic acid derivatives as antagonists of the leukotriene B4 (LTB4) receptor. Bioorg Med Chem Lett. 1998 Jul 21;8(14):1781-6. PubMed PMID: 9873433.
7: Showell HJ, Conklyn MJ, Alpert R, Hingorani GP, Wright KF, Smith MA, Stam E, Salter ED, Scampoli DN, Meltzer S, Reiter LA, Koch K, Piscopio AD, Cortina SR, Lopez-Anaya A, Pettipher ER, Milici AJ, Griffiths RJ. The preclinical pharmacological profile of the potent and selective leukotriene B4 antagonist CP-195543. J Pharmacol Exp Ther. 1998 Jun;285(3):946-54. PubMed PMID: 9618393.